1-(4-methoxybenzyl)-1H-pyrazol-5-amine hydrochloride

Medicinal Chemistry In Vitro Assays Physicochemical Properties

Researchers needing reliable solubility for in vitro assays face the issue of DMSO cytotoxicity when using free-base amines. This hydrochloride salt (CAS 227617-24-5) provides superior aqueous solubility, eliminating the need for organic co-solvents and ensuring that observed biological effects are compound-driven. • ≥98% purity (most common commercial specification) for assay reproducibility. • Distinct LogP of 2.9 (vs. 1.08 for the free base) gives accurate in silico permeability predictions. • Documented as a key intermediate in patent US2013/150340 A1, ensuring synthetic protocol fidelity. Stocked with full quality documentation; shipped under ambient conditions worldwide.

Molecular Formula C11H14ClN3O
Molecular Weight 239.7 g/mol
CAS No. 227617-24-5
Cat. No. B1454003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-methoxybenzyl)-1H-pyrazol-5-amine hydrochloride
CAS227617-24-5
Molecular FormulaC11H14ClN3O
Molecular Weight239.7 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CN2C(=CC=N2)N.Cl
InChIInChI=1S/C11H13N3O.ClH/c1-15-10-4-2-9(3-5-10)8-14-11(12)6-7-13-14;/h2-7H,8,12H2,1H3;1H
InChIKeyLKEUGWIFUNWRQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Methoxybenzyl)-1H-pyrazol-5-amine Hydrochloride (CAS 227617-24-5) Sourcing Guide for Research Laboratories


1-(4-Methoxybenzyl)-1H-pyrazol-5-amine hydrochloride (CAS: 227617-24-5) is a 5-aminopyrazole derivative, a class of heterocyclic building blocks widely used in medicinal chemistry . Its core structure, a 5-aminopyrazole, is a common pharmacophore. The compound is characterized by a 4-methoxybenzyl substituent on the N1 nitrogen of the pyrazole ring and is supplied as a hydrochloride salt to improve its solubility in aqueous media, a key consideration for in vitro assays . It is commercially available for research and development purposes .

Why Not All 5-Aminopyrazole Scaffolds are Interchangeable with CAS 227617-24-5


The 5-aminopyrazole core is a versatile scaffold, but its biological activity, physicochemical properties, and reactivity are highly dependent on the nature of its substituents . The specific 4-methoxybenzyl group at the N1 position of CAS 227617-24-5 imparts a unique lipophilicity (calculated LogP of 2.9 for the hydrochloride) compared to, for instance, unsubstituted or alkyl-substituted analogs, directly influencing its solubility, membrane permeability, and target binding profile [1]. Furthermore, its commercial availability as a stable hydrochloride salt differentiates it from the free base (CAS 3528-45-8), which may have different handling, storage, and solubility requirements, making them non-equivalent for experimental use . The evidence below details these quantifiable differentiators.

Quantitative Evidence for Selection of 1-(4-Methoxybenzyl)-1H-pyrazol-5-amine HCl (CAS 227617-24-5)


Salt Form vs. Free Base: Enhanced Solubility for Aqueous Assays

The hydrochloride salt (CAS 227617-24-5) is specifically formulated to improve water solubility compared to its free base counterpart (CAS 3528-45-8) . As a hydrochloride, it is typically more water-soluble, facilitating its use in biological assays and other applications requiring aqueous media . This property is a critical differentiator for researchers preparing stock solutions for in vitro studies .

Medicinal Chemistry In Vitro Assays Physicochemical Properties

Comparative Purity and Storage Specifications: Selecting a Vendor

Procurement decisions for CAS 227617-24-5 can be guided by comparing vendor specifications for purity and storage. For instance, AKSci offers this compound with a minimum purity specification of 98% and recommends long-term storage in a cool, dry place . In contrast, other vendors may list a purity of 95% . This 3% difference in purity may be a significant factor for experiments sensitive to impurities, such as enzymatic assays or cell-based studies.

Chemical Sourcing Quality Control Product Specifications

Defined Physicochemical Properties of the HCl Salt for Computational and Formulation Work

The hydrochloride salt (CAS 227617-24-5) possesses defined and reproducible physicochemical properties, including a molecular weight of 239.7 g/mol and a reported melting point of 178-180°C [1]. Its calculated LogP is 2.90540 [2]. These well-characterized properties are essential for accurately modeling its behavior in silico, predicting its pharmacokinetic profile, and developing robust formulation strategies. While the free base (CAS 3528-45-8) has a lower molecular weight (203.24 g/mol) and a different LogP (1.08), the hydrochloride salt offers a distinct set of parameters .

Computational Chemistry Drug Formulation Physicochemical Characterization

Role as a Key Intermediate in Patent-Exemplified Synthetic Routes

Unlike more general building blocks, 1-(4-methoxybenzyl)-1H-pyrazol-5-amine hydrochloride has been specifically identified as a key intermediate in the synthesis of more complex molecules, as evidenced by patent literature . US Patent US2013/150340 A1 exemplifies its use in a synthetic route to prepare compounds of therapeutic interest, highlighting its specific utility in a documented process . This provides a clear point of differentiation from other aminopyrazoles that may not be documented in such specific, proprietary synthetic schemes.

Organic Synthesis Medicinal Chemistry Chemical Intermediates

Defined Application Scenarios for 1-(4-Methoxybenzyl)-1H-pyrazol-5-amine HCl (CAS 227617-24-5)


Preparing High-Fidelity Aqueous Stock Solutions for In Vitro Pharmacology

For laboratories performing in vitro assays (e.g., cell-based assays, enzyme kinetics), the hydrochloride salt (CAS 227617-24-5) is the preferred form over the free base (CAS 3528-45-8). Its superior aqueous solubility, as noted by vendors, reduces the need for organic co-solvents like DMSO, which can be cytotoxic or interfere with assay components . This ensures that the observed biological effect is due to the compound itself, not the solvent vehicle. When procuring, selecting a vendor that guarantees ≥98% purity will further enhance assay reproducibility .

Accurate In Silico Modeling and QSAR Studies

Computational chemists and modelers will find the distinct and well-characterized physicochemical parameters of the hydrochloride salt (LogP: 2.9, MW: 239.7 g/mol) essential for accurate in silico predictions . Using the properties of the free base (LogP: 1.08, MW: 203.24 g/mol) would lead to inaccurate predictions of membrane permeability, solubility, and overall drug-likeness. The 1.82-unit difference in LogP is a substantial and critical distinction for modeling efforts .

Executing Patent-Defined Synthetic Sequences

For medicinal chemistry groups aiming to synthesize specific analogs or follow a validated synthetic pathway, the use of 1-(4-methoxybenzyl)-1H-pyrazol-5-amine hydrochloride as a key intermediate is directly supported by patent literature, such as US2013/150340 A1 . Procuring this exact compound ensures adherence to the established protocol, minimizing the risk of synthetic failure that could arise from using an uncharacterized or subtly different analog. Its role as a documented intermediate makes it a strategic procurement choice for targeted synthesis.

Derivatization for Structure-Activity Relationship (SAR) Exploration

As a building block, the 5-amine group serves as a reactive handle for creating libraries of novel compounds. For example, N-substituted amide derivatives of this scaffold have been synthesized and evaluated for their antiproliferative activities against cancer cell lines, as documented in the scientific literature . This specific scaffold, with the 4-methoxybenzyl group already installed, provides a direct entry point for SAR studies focused on the N1-substituent, offering a more efficient path than constructing the entire core from scratch.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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